2-(2-Fluoro-3-methoxyphenyl)acetic acid
Overview
Description
2-(2-Fluoro-3-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro group at the 2-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-3-methoxybenzene is reacted with chloroacetic acid under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2-Fluoro-3-methoxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl groups.
Reduction: Formation of 2-(3-Methoxyphenyl)acetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoro-3-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-2-methoxyphenyl)acetic acid
- 2-(2-Fluoro-5-methoxyphenyl)acetic acid
- 3-Methoxyphenylacetic acid
Uniqueness
2-(2-Fluoro-3-methoxyphenyl)acetic acid is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the fluoro group can enhance the compound’s stability and resistance to metabolic degradation, while the methoxy group can influence its solubility and bioavailability.
Properties
IUPAC Name |
2-(2-fluoro-3-methoxyphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(9(7)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALRNJGSUZBJGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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